molecular formula C23H34N2O3S B12203289 [(4-Butoxynaphthyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine

[(4-Butoxynaphthyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine

Cat. No.: B12203289
M. Wt: 418.6 g/mol
InChI Key: YWTBPKNUFNCRCH-UHFFFAOYSA-N
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Description

(4-Butoxynaphthyl)sulfonyl)amine is a complex organic compound that features a combination of a naphthyl group, a sulfonyl group, and a piperidyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxynaphthyl)sulfonyl)amine typically involves multiple steps, starting with the preparation of the individual components. The naphthyl group can be functionalized with a butoxy substituent through a nucleophilic substitution reaction. The sulfonyl group is then introduced via sulfonation, and the piperidyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of a micro fixed-bed reactor can significantly improve the reaction rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Butoxynaphthyl)sulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or piperidyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce sulfides.

Scientific Research Applications

(4-Butoxynaphthyl)sulfonyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Butoxynaphthyl)sulfonyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Butoxynaphthyl)sulfonyl)amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H34N2O3S

Molecular Weight

418.6 g/mol

IUPAC Name

4-butoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide

InChI

InChI=1S/C23H34N2O3S/c1-6-7-14-28-20-12-13-21(19-11-9-8-10-18(19)20)29(26,27)24-17-15-22(2,3)25-23(4,5)16-17/h8-13,17,24-25H,6-7,14-16H2,1-5H3

InChI Key

YWTBPKNUFNCRCH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C

Origin of Product

United States

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